2,2,2-Trifluoroethanol-d3

Catalog No.
S1897244
CAS No.
77253-67-9
M.F
C2H3F3O
M. Wt
103.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethanol-d3

CAS Number

77253-67-9

Product Name

2,2,2-Trifluoroethanol-d3

IUPAC Name

1,1-dideuterio-1-deuteriooxy-2,2,2-trifluoroethane

Molecular Formula

C2H3F3O

Molecular Weight

103.06 g/mol

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2,6D

InChI Key

RHQDFWAXVIIEBN-IDPMSXFZSA-N

SMILES

C(C(F)(F)F)O

Canonical SMILES

C(C(F)(F)F)O

Isomeric SMILES

[2H]C([2H])(C(F)(F)F)O[2H]

Here are some potential applications of (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol in scientific research:

  • Isotope Tracing

    Because the deuterium atoms have a different mass than regular hydrogen atoms, (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol can be used as a tracer molecule in scientific experiments. Researchers can track the movement and fate of the molecule within a system by measuring the presence of the deuterium isotope. Source: Isotopic labeling in organic chemistry:

  • Mechanistic Studies

    By using (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol in reactions, scientists can gain insights into reaction mechanisms. For example, if a reaction involves breaking a carbon-hydrogen bond, the presence of deuterium can reveal the specific bond that is broken. Source: Kinetic isotope effects in organic chemistry

  • NMR Spectroscopy

    (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol can be a valuable tool in nuclear magnetic resonance (NMR) spectroscopy. Deuterium has a different NMR signal than hydrogen, which can help simplify complex spectra and allow researchers to better understand the structure and dynamics of molecules. Source: Nuclear magnetic resonance spectroscopy:

2,2,2-Trifluoroethanol-d3 is a deuterated variant of 2,2,2-trifluoroethanol, characterized by the molecular formula C2D3F3O\text{C}_2\text{D}_3\text{F}_3\text{O} and a molecular weight of approximately 103.06 g/mol. This colorless liquid is known for its water-miscibility and a smell reminiscent of ethanol. The presence of the trifluoromethyl group imparts a stronger acidic character compared to its non-fluorinated counterpart, making it an interesting compound for various chemical applications and studies .

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  • Nuclear Magnetic Resonance Spectroscopy: Its deuterated form is particularly valuable in nuclear magnetic resonance spectroscopy as a solvent that provides clear spectral data without interfering signals from hydrogen .
  • Pharmaceuticals: It finds applications in pharmaceutical research, particularly for studying drug interactions and metabolic pathways .
  • In biological contexts, 2,2,2-trifluoroethanol-d3 exhibits notable properties:

    • Enzyme Inhibition: It competitively inhibits alcohol dehydrogenase, which is significant in metabolic studies involving alcohols.
    • Stabilization of Protein Structures: The compound has been shown to stabilize alpha helices and beta sheets in proteins during biochemical experiments, indicating its role in influencing protein folding and stability .

    The synthesis of 2,2,2-trifluoroethanol-d3 can be achieved through various methods:

    • Deuteration Reaction: One common method involves the reaction of trifluoroethanol with deuterium gas (D₂), effectively replacing hydrogen atoms with deuterium atoms.
    • Hydrogenation of Derivatives: It can also be synthesized by hydrogenating derivatives of trifluoroacetic acid or through hydride reduction processes involving esters or acyl chlorides .

    Studies involving 2,2,2-trifluoroethanol-d3 often focus on its interactions with biological molecules:

    • Protein-Ligand Interactions: Research has demonstrated that this compound can stabilize certain protein conformations, making it useful for studying protein-ligand interactions.
    • Complex Formation: It forms complexes with Lewis bases such as tetrahydrofuran and pyridine through hydrogen bonding, which can be important for understanding solvation dynamics and reactivity patterns .

    Several compounds share similarities with 2,2,2-trifluoroethanol-d3. Here are some notable ones:

    Compound NameMolecular FormulaKey Characteristics
    EthanolC₂H₅OHCommon alcohol; less acidic than trifluoroethanol.
    1,1,1-TrifluoroethaneC₂H₃F₃A gaseous fluorinated compound; used as a refrigerant.
    Trifluoroacetic AcidC₂F₃O₂A strong acid derived from trifluoroethanol; used in organic synthesis.
    2-HydroxytrifluoroacetophenoneC₈H₆F₃O₂A fluorinated phenolic compound; exhibits unique reactivity patterns.

    Uniqueness: The unique aspect of 2,2,2-trifluoroethanol-d3 lies in its combination of deuteration and fluorination. This dual modification enhances its utility as a solvent while providing distinct advantages in spectroscopic studies and biological assays compared to other alcohols and fluorinated compounds .

    XLogP3

    0.4

    GHS Hazard Statements

    Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H318 (97.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H373 (86.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Flammable Irritant

    Flammable;Corrosive;Irritant;Health Hazard

    Other CAS

    77253-67-9

    Wikipedia

    (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol

    Dates

    Modify: 2023-08-16

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